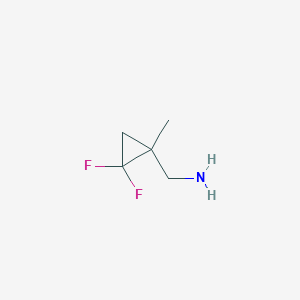

(2,2-Difluoro-1-methylcyclopropyl)methanamine

Description

Properties

IUPAC Name |

(2,2-difluoro-1-methylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c1-4(3-8)2-5(4,6)7/h2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDIGODUIPLHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2,2-Difluoro-1-methylcyclopropyl)methanamine is a fluorinated compound with a unique cyclopropyl structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a difluoromethyl group attached to a cyclopropyl ring, along with a methanamine moiety. This structural arrangement contributes to its reactivity and interactions with biological targets such as enzymes and receptors.

1. Antimicrobial Properties

Fluorinated compounds like this compound often exhibit enhanced antimicrobial activity. The presence of fluorine atoms can improve membrane permeability, allowing the compound to penetrate bacterial cells more effectively. Studies have indicated that compounds with similar structures show significant activity against various bacterial strains, suggesting that this compound may also possess similar properties.

2. Neuroactive Effects

The amine functionality in this compound suggests potential neuroactive effects. It may influence neurotransmitter systems, acting as a modulator for neurological conditions. The interaction with specific receptors could lead to therapeutic applications in treating disorders such as anxiety or depression.

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. The difluoromethyl group and cyclopropyl ring enhance binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of target molecules, leading to various biological effects.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : In vitro tests demonstrated significant bactericidal effects against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.

- Neuropharmacological Studies : Research indicated that the compound could act on dopamine receptors, potentially influencing dopaminergic signaling pathways involved in mood regulation and motor control .

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals its unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylcyclopropylamine | Cyclopropyl ring with a methyl amine group | Less fluorinated; potentially different reactivity |

| 1-(Difluoromethyl)cyclopropylamine | Cyclopropyl ring with difluoromethyl group | Similar fluorination but lacks amine functionality |

| 3-Fluorocyclobutylmethanamine | Cyclobutyl instead of cyclopropyl | Different ring size; may exhibit distinct biological properties |

This table highlights how this compound's specific combination of fluorination and cyclopropyl structure may enhance its biological activity compared to similar compounds.

Scientific Research Applications

Pharmaceutical Development

Unique Structural Characteristics

The compound's cyclopropyl structure and the presence of difluoromethyl groups enhance its biological activity. These features allow it to interact effectively with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Potential Therapeutic Uses

Research indicates that (2,2-Difluoro-1-methylcyclopropyl)methanamine may exhibit:

- Antimicrobial Properties : Fluorinated compounds often show increased efficacy against bacterial strains due to improved membrane penetration. This suggests potential use in developing new antibiotics.

- Neuroactive Effects : The amine functionality may allow it to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.

Synthetic Chemistry

Synthesis Methods

Several synthetic pathways exist for producing this compound. These methods are crucial for scaling production for research and industrial applications. The compound can be synthesized through various chemical reactions that involve cyclopropyl and difluoromethyl groups.

Interaction Studies

Research into the binding affinity and activity of this compound against specific biological targets is essential for understanding its therapeutic potential. Techniques used in these studies include:

- In vitro assays to evaluate biological activity.

- Molecular docking studies to predict interactions with target receptors.

Case Studies and Research Findings

Research has documented various case studies where this compound has been evaluated for its biological activities:

- A study investigating its antimicrobial effects found that the compound demonstrated significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Neuropharmacological assessments revealed that the compound might influence neurotransmitter release, indicating possible applications in treating mood disorders or neurodegenerative diseases.

These findings underscore the importance of further research into the compound's mechanisms of action and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2,2-Difluoro-1-methylcyclopropyl)methanamine with structurally analogous cyclopropyl methanamines, focusing on substituents, molecular properties, and functional differences:

Key Comparative Insights :

Methoxy and chlorophenyl groups () alter electron density in aromatic systems, impacting binding affinity in hypothetical receptor interactions.

Steric Effects :

- The 1-methyl group in the target compound contributes to steric hindrance, which may reduce rotational freedom compared to phenyl -substituted analogs ().

Physicochemical Properties :

- Lipophilicity : Phenyl- and methoxyphenyl-substituted derivatives () are more lipophilic than the target compound, which lacks aromaticity.

- Polarity : Chlorine and fluorine substituents increase polarity but differ in van der Waals radii (Cl: 1.80 Å vs. F: 1.47 Å), affecting solubility and intermolecular interactions.

Synthetic Utility :

- The hydrochloride salt form (common in ) improves crystallinity and handling, a feature shared with other cyclopropyl methanamines.

- Halogenated analogs (e.g., ) are often intermediates for cross-coupling reactions, whereas methoxy-substituted derivatives () may serve as precursors for demethylation pathways.

Preparation Methods

Halodifluoromethanes under Basic Conditions

- Dibromodifluoromethane (Br₂CF₂) and chlorodifluoromethane (ClCF₂H) can be converted to difluorocarbene via dehydrohalogenation using strong bases such as alkoxides or alkyllithium reagents.

- The cyclopropanation proceeds by reaction of difluorocarbene with alkenes, favoring electron-rich substrates.

- The use of hydrogen halide scavengers like epoxides improves yields by minimizing carbene destruction.

- However, these methods often require harsh conditions (high temperature, autoclave) and can give low yields with electron-deficient alkenes.

Sodium Halodifluoroacetate Salts

- Sodium chlorodifluoroacetate (ClCF₂COONa) and sodium bromodifluoroacetate (BrCF₂COONa) are popular carbene precursors that thermally decompose to release difluorocarbene.

- These reagents enable cyclopropanation of a broad range of alkenes, including sensitive substrates, under relatively milder conditions compared to halodifluoromethane methods.

- Sodium bromodifluoroacetate is preferred due to its greater stability and lower decomposition temperature.

- Typical reaction temperatures range from 150 to 190 °C in high-boiling solvents like diglyme.

- Microwave irradiation can accelerate these reactions, reducing reaction times to minutes.

(Triphenylphosphonio)difluoroacetate (PDFA)

Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA)

- TFDA generates difluorocarbene upon activation by fluoride ions.

- This method is highly efficient for both electron-rich and electron-deficient alkenes.

- The reaction proceeds under milder conditions and offers good yields.

Synthesis of (2,2-Difluoro-1-methylcyclopropyl)methanamine

The target compound contains a 2,2-difluorocyclopropane ring substituted at the 1-position with a methyl group and a methanamine substituent. The preparation involves two key stages:

Formation of 2,2-Difluoro-1-methylcyclopropane Core

- The starting alkene is typically 1-methyl-1-propene (isobutylene) or a related substituted alkene.

- Difluorocarbene generated from sodium bromodifluoroacetate or TFDA is reacted with this alkene to afford 2,2-difluoro-1-methylcyclopropane derivatives.

- Reaction conditions are optimized to maximize yield and stereoselectivity, often employing microwave-assisted heating or phase-transfer catalysts to improve efficiency.

Introduction of the Methanamine Group

- The methanamine substituent can be introduced by functionalizing the cyclopropane ring with a suitable leaving group (e.g., halide or tosylate) at the methylene position.

- Subsequent nucleophilic substitution with ammonia or an amine source yields the methanamine derivative.

- Alternatively, reductive amination of a corresponding aldehyde or ketone precursor attached to the cyclopropane ring can be employed.

- Protection/deprotection strategies may be necessary to control selectivity and avoid side reactions.

Summary of Key Preparation Methods and Conditions

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Halodifluoromethane + Base | Br₂CF₂ or ClCF₂H + strong base (alkoxide, Li) | Simple reagents | Harsh conditions, low yield with EWG alkenes |

| Sodium Halodifluoroacetates | ClCF₂COONa or BrCF₂COONa, heat (150–190 °C) | Stable reagents, broad substrate scope | High temperature, hygroscopic salts |

| PDFA | Thermal decomposition in nonpolar solvents | Air/moisture stable, controlled release | Requires synthesis of PDFA |

| TFDA + Fluoride Ion | FSO₂CF₂COOSiMe₃ + NaF | Mild conditions, efficient for EWG alkenes | Requires fluoride initiator |

| Functionalization + Amination | Halide/tosylate intermediate + NH₃ or amine | Versatile amine introduction | Multi-step, requires intermediate synthesis |

Research Findings and Practical Considerations

- The use of sodium bromodifluoroacetate has been shown to provide near-quantitative yields (>90%) of difluorocyclopropane rings under optimized conditions, outperforming sodium chlorodifluoroacetate in both stability and efficiency.

- Microwave-assisted cyclopropanation significantly reduces reaction times from hours to minutes without compromising yield or selectivity.

- The choice of alkene substrate strongly influences the cyclopropanation outcome; electron-rich alkenes generally afford higher yields due to better carbene reactivity.

- Subsequent amination steps require careful control to prevent ring-opening or defluorination, often necessitating mild nucleophilic substitution or reductive amination protocols.

- Protective groups may be employed during amination to ensure selectivity and to stabilize the difluorocyclopropane ring during functional group transformations.

Q & A

Basic: What are the critical safety considerations when handling (2,2-Difluoro-1-methylcyclopropyl)methanamine in laboratory settings?

Methodological Answer:

Based on hazard classifications of structurally similar amines (e.g., H302: harmful if swallowed; H315/H318: skin/eye irritation; H335: respiratory irritation), researchers should:

- Use fume hoods or closed systems to minimize inhalation risks .

- Wear nitrile gloves , lab coats, and safety goggles to prevent dermal/ocular exposure .

- Store the compound in a refrigerated, airtight container away from oxidizers, as fluorinated cyclopropanes may exhibit instability under heat or light .

- Maintain a poison control center contact and SDS documentation in the lab for emergency protocols .

Basic: How can researchers optimize the synthesis of this compound?

Methodological Answer:

Key steps include:

- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) for stereoselective formation of the difluorinated cyclopropane ring .

- Reductive Amination : Optimize reaction conditions (e.g., NaBHCN, pH 7-8) to convert ketone intermediates to the methanamine group while minimizing byproducts .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the compound with ≥95% purity .

Advanced: What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : and to confirm the difluoromethylcyclopropyl group and methylamine substituents. Fluorine’s electronegativity causes distinct splitting patterns (e.g., coupling) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., CHFN, exact mass 133.08) and detect impurities via isotopic patterns .

- HPLC-DAD : Use C18 columns with acetonitrile/water mobile phases to quantify purity and identify polar byproducts (e.g., hydrolyzed amines) .

Advanced: How does the difluoromethylcyclopropyl group influence reactivity and stability?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine atoms increase the ring’s electrophilicity, making it prone to nucleophilic attack at the cyclopropane carbons .

- Ring Strain : The cyclopropane’s strain enhances reactivity in ring-opening reactions (e.g., with acids or nucleophiles), necessitating inert reaction conditions for stability .

- Thermal Stability : Differential scanning calorimetry (DSC) studies recommend storage below 25°C to prevent decomposition .

Advanced: How can contradictions in experimental data (e.g., yield variability) be resolved?

Methodological Answer:

- Replication : Repeat reactions under identical conditions (temperature, catalyst loading) to assess reproducibility .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts) and adjust reaction stoichiometry .

- Control Experiments : Test individual reaction components (e.g., catalysts, solvents) to isolate variables affecting yield .

Basic: What impurities are commonly observed during synthesis, and how are they mitigated?

Methodological Answer:

- Unreacted Intermediates : Residual cyclopropane precursors can be removed via liquid-liquid extraction (e.g., dichloromethane/water) .

- Oxidation Byproducts : Introduce antioxidants (e.g., BHT) or conduct reactions under nitrogen to prevent amine oxidation .

- Chiral Impurities : Use chiral HPLC or enzymatic resolution to separate enantiomers if stereochemical purity is critical .

Advanced: How can computational methods predict this compound’s physicochemical properties?

Methodological Answer:

- DFT Calculations : Model the cyclopropane ring’s strain energy and fluorine’s electronic effects to predict reaction pathways (e.g., ring-opening barriers) .

- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DMSO vs. water) based on logP values derived from fluorinated substituents .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability for pharmacological studies .

Basic: What structural analogs of this compound have been studied, and how do modifications affect properties?

Methodological Answer:

- Fluorine Substitution : Replacing difluoro groups with chloro (e.g., ) increases hydrophobicity but reduces metabolic stability .

- Cyclopropane Expansion : Larger rings (e.g., cyclobutane in ) reduce strain but may decrease reactivity .

- Methylamine Position : Moving the methyl group (e.g., 1-methyl vs. 2-methyl) alters steric hindrance and binding affinity in receptor studies .

Advanced: How can researchers validate spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental shifts with computed values (e.g., using Gaussian software) to confirm assignments .

- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals in crowded spectral regions (e.g., cyclopropane protons) .

- Isotopic Labeling : Synthesize -labeled analogs to track carbon environments in complex spectra .

Advanced: What challenges arise when scaling synthesis from milligram to gram scale?

Methodological Answer:

- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat release during cyclopropanation .

- Purification Efficiency : Transition from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

- Solvent Recovery : Implement distillation systems to recycle high-boiling solvents (e.g., DMF) and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.